1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one
Description
1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core linked via an ethyloxy bridge to a pyridin-2-yl group substituted at the 5-position with a 2-fluorophenyl moiety. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (pyrrolidinone carbonyl) functionalities, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.
Properties
CAS No. |
918146-15-3 |
|---|---|
Molecular Formula |
C17H17FN2O2 |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
1-[2-[5-(2-fluorophenyl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17FN2O2/c18-15-5-2-1-4-14(15)13-7-8-16(19-12-13)22-11-10-20-9-3-6-17(20)21/h1-2,4-5,7-8,12H,3,6,9-11H2 |
InChI Key |
QKQWMCPVTGEYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=NC=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine and a catalyst like 4-N,N-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one moiety allows it to bind to certain proteins and enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
*Estimated based on structural formula.
Key Observations:
- Core Flexibility: The target compound’s ethyloxy linker provides conformational flexibility compared to the rigid triazine in Compound 70 or the fused thienopyridine in ’s analog. Flexibility may enhance binding to diverse targets but reduce specificity.
- Electron-Withdrawing Groups : The 2-fluorophenyl moiety balances hydrophobicity and polarity, contrasting with DB07310’s trifluoromethyl group, which increases electronegativity and metabolic stability .
Key Observations:
- Synthetic Complexity : Compound 70’s multi-step synthesis with a triazine intermediate (42.7% yield) suggests higher complexity than the target compound’s likely route.
- Purity and Yield: Rigorous NMR and HRMS validation in Compound 70 highlights the importance of analytical characterization for pyrrolidinone derivatives .
- Solubility : The target compound’s lower molecular weight (~322 vs. 510 in Compound 70) may improve aqueous solubility, critical for bioavailability.
Key Observations:
- Target Specificity : Compound 70’s dual FFAR1/FFAR4 modulation contrasts with DB07310’s single-target inhibition, illustrating the impact of core structure on polypharmacology.
- Binding Interactions: The target compound’s pyrrolidinone carbonyl may mimic DB07310’s thiazol-4-one in forming hydrogen bonds (e.g., with serine or alanine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
